N'-[(1Z)-1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene]-2-cyanoacetohydrazide
Overview
Description
N’-[(1Z)-1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene]-2-cyanoacetohydrazide is a chemical compound with the molecular formula C11H11ClN4OS. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group, a chlorophenyl group, and a sulfanyl group, which contribute to its unique chemical properties.
Scientific Research Applications
N’-[(1Z)-1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene]-2-cyanoacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of new materials with specific chemical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene]-2-cyanoacetohydrazide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 4-chlorobenzaldehyde thiosemicarbazone. This intermediate is then reacted with cyanoacetic acid hydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound can induce apoptosis by activating caspases and disrupting mitochondrial function. The presence of the cyano group and the chlorophenyl group enhances its ability to interact with cellular proteins and enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide
- N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-2-cyanoacetohydrazide
Uniqueness
N’-[(1Z)-1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene]-2-cyanoacetohydrazide is unique due to the presence of both the cyano group and the sulfanyl group, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(4-chlorophenyl)sulfanylethylidene]amino]-2-cyanoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c12-8-1-3-9(4-2-8)18-7-10(14)15-16-11(17)5-6-13/h1-4H,5,7H2,(H2,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJJGJANLVCPBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=NNC(=O)CC#N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC/C(=N/NC(=O)CC#N)/N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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